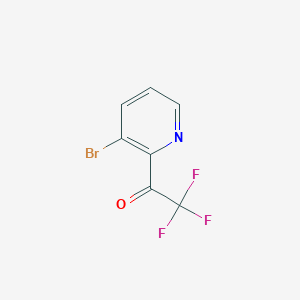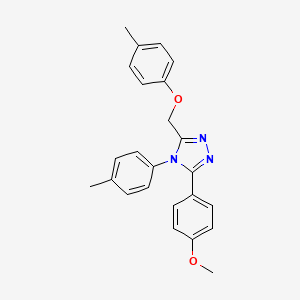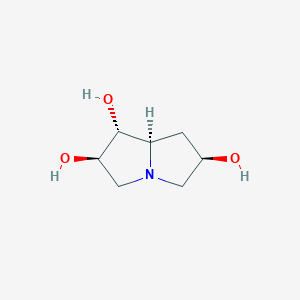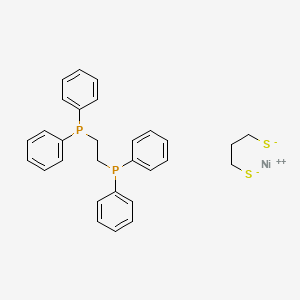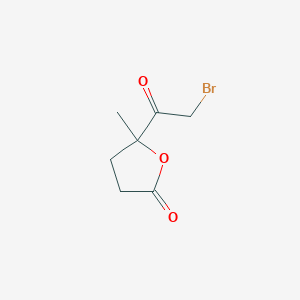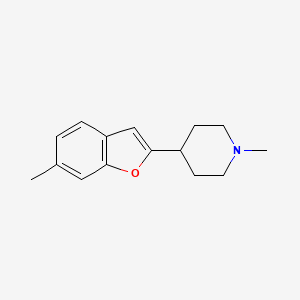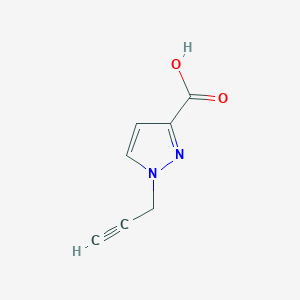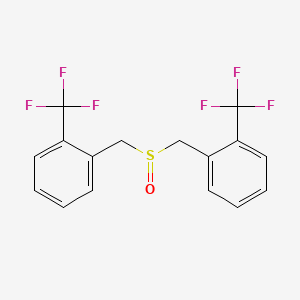
2-(Trifluoromethyl)phenylmethylsulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylmethylsulfoxide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfoxide functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenylmethylsulfoxide typically involves the oxidation of 2-(Trifluoromethyl)phenylmethylsulfide. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective oxidation to the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)phenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)phenylmethylsulfone.
Reduction: 2-(Trifluoromethyl)phenylmethylsulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trifluoromethyl)phenylmethylsulfoxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and in drug design.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)phenylmethylsulfoxide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The sulfoxide functional group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)phenylmethylsulfide
- 2-(Trifluoromethyl)phenylmethylsulfone
- 2-(Trifluoromethyl)phenylmethanol
Comparison: 2-(Trifluoromethyl)phenylmethylsulfoxide is unique due to the presence of both the trifluoromethyl and sulfoxide groups, which confer distinct chemical and physical properties. Compared to its sulfide and sulfone analogs, the sulfoxide exhibits intermediate reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C16H12F6OS |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H12F6OS/c17-15(18,19)13-7-3-1-5-11(13)9-24(23)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |
Clé InChI |
MPKMQUZDRFGZAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


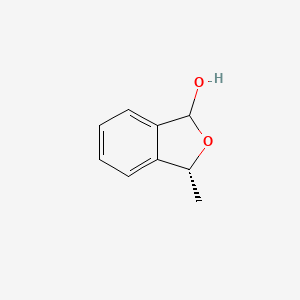
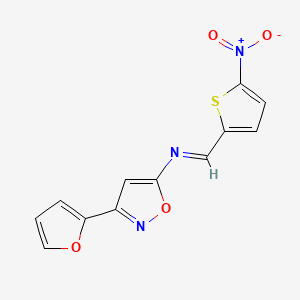
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
